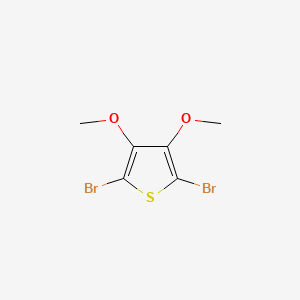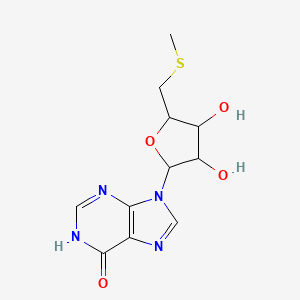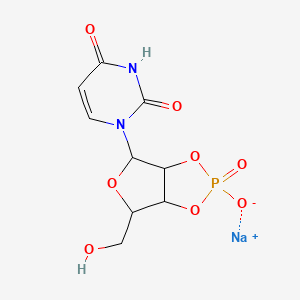
1,3,5-Tribromo-2,4,6-triiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2,4,6-triiodobenzene: is a halogenated aromatic compound with the molecular formula C6Br3I3 . This compound is characterized by the presence of three bromine atoms and three iodine atoms attached to a benzene ring. It is a highly specialized compound used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
From 1,3,5-Tribromobenzene
Step 1: Dissolve 1,3,5-tribromobenzene in a suitable solvent such as ethanol or acetic acid.
Step 2: Add iodine and a catalyst like copper(I) iodide.
Step 3: Heat the mixture under reflux conditions to facilitate the substitution reaction.
Step 4: Purify the product through recrystallization or chromatography.
-
From Aniline
Step 1: Convert aniline to 2,4,6-tribromoaniline using bromine in acetic acid.
Step 2: Convert 2,4,6-tribromoaniline to 1,3,5-tribromo-2,4,6-triiodobenzene using iodine and a suitable oxidizing agent
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination and iodination processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Reagents: Halogens (e.g., chlorine, bromine), catalysts (e.g., iron(III) chloride).
Conditions: Reflux in organic solvents.
Products: Various halogenated derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Conditions: Acidic or basic medium.
Products: Oxidized aromatic compounds.
-
Reduction Reactions
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Conditions: Solvent systems like ethanol or ether.
Products: Reduced aromatic compounds.
Applications De Recherche Scientifique
1,3,5-Tribromo-2,4,6-triiodobenzene is used in various scientific research applications:
-
Chemistry
Halogen Bonding Studies: Used as a model compound to study halogen bonding interactions.
Synthesis of Complex Molecules: Acts as a precursor in the synthesis of more complex organic molecules.
-
Biology
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activities and protein interactions.
-
Medicine
Pharmaceutical Research: Investigated for potential use in drug development due to its unique halogenation pattern.
-
Industry
Mécanisme D'action
The mechanism of action of 1,3,5-tribromo-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows it to form strong non-covalent interactions with various molecular targets. These interactions can influence the molecular conformation and reactivity of the compound, making it useful in supramolecular chemistry and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
1,3,5-Trifluoro-2,4,6-triiodobenzene
Differences: Contains fluorine atoms instead of bromine.
Applications: Used in near-infrared phosphorescence studies and as a halogen bonding donor.
-
1,3,5-Trichloro-2,4,6-triiodobenzene
Differences: Contains chlorine atoms instead of bromine.
Applications: Used in the synthesis of conjugated microporous polymers.
Uniqueness
1,3,5-Tribromo-2,4,6-triiodobenzene is unique due to its specific combination of bromine and iodine atoms, which provides distinct chemical reactivity and interaction properties. This makes it particularly valuable in specialized research areas such as halogen bonding and material science.
Propriétés
Formule moléculaire |
C6Br3I3 |
|---|---|
Poids moléculaire |
692.49 g/mol |
Nom IUPAC |
1,3,5-tribromo-2,4,6-triiodobenzene |
InChI |
InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 |
Clé InChI |
PHXNXSOHPKDBSW-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)


![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)


![5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate](/img/structure/B12296307.png)
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)

![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)

![8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12296327.png)
![4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione](/img/structure/B12296348.png)

